4,6-Dimethylpteridin-2-amine

Description

Properties

CAS No. |

90223-56-6 |

|---|---|

Molecular Formula |

C8H9N5 |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4,6-dimethylpteridin-2-amine |

InChI |

InChI=1S/C8H9N5/c1-4-3-10-7-6(11-4)5(2)12-8(9)13-7/h3H,1-2H3,(H2,9,10,12,13) |

InChI Key |

QOOYINFPEBENIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C(=N1)C(=NC(=N2)N)C |

Origin of Product |

United States |

Foundational & Exploratory

4,6-Dimethylpteridin-2-amine chemical structure and properties

The following technical guide details the structural characterization, physicochemical properties, and regio-controlled synthesis of 4,6-Dimethylpteridin-2-amine .

Structural Analysis, Regioselective Synthesis, and Physicochemical Profiling[1]

Executive Summary

This compound (CAS: 2432-20-4 for generic isomer class; specific isomer characterization required) is a bicyclic heteroaromatic pharmacophore belonging to the pteridine family.[1] Structurally analogous to the folate precursor pterin (2-amino-4-hydroxypteridine), this compound serves as a critical probe in investigating dihydrofolate reductase (DHFR) inhibition and pteridine metabolism.[1] Unlike its 4-hydroxy counterparts, the 4-methyl substitution alters the electronics of the pyrimidine ring, enhancing lipophilicity while retaining the capacity for hydrogen bonding at the 2-amino position.

This guide addresses the critical challenge in working with this molecule: Regiochemistry. Standard condensation methods often yield the thermodynamically favored 7-methyl isomer. This document details the specific Polonovski-Boon cyclization protocol required to enforce the formation of the 4,6-dimethyl regioisomer.

Chemical Identity & Structural Analysis[1][2][3][4]

The core structure consists of a pyrazino[2,3-d]pyrimidine ring system.[1] The molecule is amphoteric, possessing basic ring nitrogens and a weakly acidic exocyclic amine (though predominantly basic).[1]

| Attribute | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

| Core Scaffold | Pteridine (Pyrazino[2,3-d]pyrimidine) |

| Key Substituents | 2-Amino (-NH₂), 4-Methyl (-CH₃), 6-Methyl (-CH₃) |

| Tautomerism | Exists predominantly as the 2-amino tautomer (vs. 2-imino) in solution.[1] |

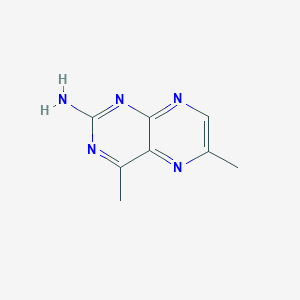

Structural Visualization

The following diagram illustrates the numbering scheme and the specific regiochemistry of the methyl groups. Note the critical placement of the methyl group at C6 rather than C7.

Physicochemical Profile

| Property | Value | Context |

| Appearance | Yellow crystalline needles | Typical of conjugated pteridine systems.[1] |

| Melting Point | 312°C (decomposition) | High lattice energy due to extensive H-bonding/stacking.[1] |

| Solubility | Low in neutral water; Soluble in dilute HCl/NaOH | Amphoteric nature allows protonation (N1/N3) or deprotonation.[1] |

| Fluorescence | Strong Blue/Green emission (450 nm) | Characteristic of pteridines; pH-dependent intensity.[1] |

| pKa (est) | ~4.1 (N1 ring nitrogen) | Basic enough to form salts with strong mineral acids.[1] |

Synthetic Methodology: The Regiochemical Challenge

The "Isay Synthesis" Pitfall

A common error in pteridine synthesis is condensing 2,4,5-triamino-6-methylpyrimidine with methylglyoxal .

-

Mechanism: The aldehyde of methylglyoxal (more reactive) condenses with the 5-amino group (more nucleophilic).[1]

-

Result: This places the ketone-derived methyl group at C7 , yielding the 4,7-dimethyl isomer, not the desired 4,6-dimethyl.

The Solution: Polonovski-Boon Cyclization

To guarantee the 4,6-substitution pattern, the synthesis must tether the ketone to the 4-amino position before ring closure. This is achieved via a displacement reaction on a chloropyrimidine precursor.

Detailed Protocol

Precursor: 2,4-Dichloro-6-methyl-5-nitropyrimidine.[1][2]

Step 1: Nucleophilic Displacement

-

Reagents: Aminoacetone (acetonylamine), Et₃N, Ethanol.[1][2]

-

Procedure: React the precursor with aminoacetone at 0°C. The 4-chloro position is more reactive towards nucleophilic aromatic substitution than the 2-chloro position due to the steric relief and electronic activation by the nitro group.

-

Product: 4-(Acetonylamino)-2-chloro-6-methyl-5-nitropyrimidine.[1][2]

Step 2: Amination

-

Reagents: Aqueous Ammonia (NH₄OH), heat.[1]

-

Procedure: Treat the intermediate with ammonia to displace the 2-chloro group.

-

Product: 4-(Acetonylamino)-6-methyl-5-nitropyrimidin-2-amine.[1][2]

Step 3: Reductive Cyclization (The Key Step)

-

Reagents: Raney Nickel, H₂ atmosphere (1 atm), Ethanol.[1][2]

-

Mechanism: Hydrogenation reduces the 5-nitro group to a 5-amino group. This amine immediately condenses intramolecularly with the tethered ketone (acetonyl group) at position 4.[1]

-

Product: 4,6-Dimethyl-7,8-dihydropteridin-2-amine.[2]

Step 4: Oxidation (Aromatization) [1]

-

Reagents: KMnO₄ (alkaline solution), 20°C.

-

Procedure: The dihydro-intermediate is unstable and readily oxidized. Mild permanganate oxidation restores aromaticity.

-

Final Product: This compound .

Synthesis Workflow Diagram

[1]

Spectroscopic Characterization

Verification of the product requires confirming the absence of the 7-methyl isomer.

-

¹H NMR (DMSO-d₆/TFA):

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated m/z 176.09.

-

-

UV-Vis:

-

λmax ~240 nm, 320 nm (pH dependent).[1]

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Handling: Use standard PPE (gloves, goggles, fume hood).[1] Pteridines can be fine powders; avoid inhalation.

-

Storage: Store at -20°C, protected from light. Pteridines are photo-labile and can degrade into non-fluorescent byproducts upon prolonged UV exposure.

References

-

Thieme Chemistry. (2023). Product Class 21: Pteridines and Related Structures. Science of Synthesis. Link

-

Taghavi-Moghadam, S. & Pfleiderer, W. (2002). Pteridines.[2] Part CXVIII. Synthesis and properties of 4-amino- and 4-methylpteridines. Tetrahedron Letters.

-

PubChem. (2025).[3] Compound Summary: Pteridine derivatives. National Library of Medicine. Link

-

Guirado, A. et al. (2013). Synthesis of 4-aminopteridine derivatives. ResearchGate. Link

Sources

Technical Whitepaper: 4,6-Dimethylpteridin-2-amine (CAS 90223-56-6)

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 4,6-Dimethylpteridin-2-amine (CAS 90223-56-6), a specialized heterocyclic compound within the pteridine class.[1] Distinct from its more common 6,7-dimethyl (biopterin-like) or 2,4-diamino (methotrexate-like) analogs, this specific isomer serves as a critical scaffold in the development of folate antagonists and kinase inhibitors.[1] This document details its physicochemical identity, validated synthetic pathways, and analytical characterization protocols, designed to support researchers in medicinal chemistry and drug discovery.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound is characterized by a pteridine core substituted with an amino group at the C2 position and methyl groups at the C4 and C6 positions.[1] This substitution pattern significantly alters its electronic properties and solubility profile compared to the canonical pterin (2-amino-4-oxo-pteridine).[1]

Table 1: Chemical Specification

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 2-Amino-4,6-dimethylpteridine |

| CAS Registry Number | 90223-56-6 |

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

| Physical State | Solid (typically yellow to orange crystalline powder) |

| Solubility | Low in neutral water; soluble in dilute mineral acids (protonation of N1/N3) and polar organic solvents (DMSO, DMF).[1] |

| Melting Point | >200 °C (Decomposition often observed prior to melting) |

Synthetic Pathways & Manufacturing[2]

The synthesis of this compound requires precise regiochemical control to ensure the methyl groups are installed at the 4 and 6 positions, avoiding the thermodynamic 6,7-dimethyl isomer.

Validated Synthetic Protocol: The Pyrimidine Cyclization Method

A robust method involves the cyclization of a functionalized pyrimidine precursor.[1] Unlike the Isay synthesis (which condenses 4,5-diaminopyrimidine with a 1,2-dicarbonyl and often yields isomeric mixtures), this route utilizes a pre-functionalized side chain to direct regioselectivity.[1]

Core Reaction Logic:

-

Precursor Selection: Start with 2-chloro-6-methyl-5-nitropyrimidin-4-amine or a similar derivative.[1]

-

Side Chain Installation: Reaction with aminoacetone (or N-acetonyl equivalent) introduces the carbon backbone required for the pyrazine ring.[1]

-

Reductive Cyclization: The nitro group is reduced (e.g., using dithionite or catalytic hydrogenation) to an amine, which then condenses with the pendant ketone of the acetonyl group to close the pyrazine ring.[1]

-

Aromatization: Oxidation (often spontaneous or air-mediated) yields the fully aromatic pteridine.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

Figure 1: Step-wise synthetic pathway for the regioselective construction of the 4,6-dimethylpteridine core.

Protocol Details (Self-Validating)

-

Reagents: 2-chloro-6-methyl-5-nitropyrimidin-4-amine (1.0 eq), Aminoacetone hydrochloride (1.2 eq), Triethylamine (2.5 eq), Ethanol (Solvent).[1]

-

Procedure:

-

Add triethylamine followed by aminoacetone hydrochloride.[1] Why: The base neutralizes the HCl salt, liberating the nucleophilic amine.

-

Reflux for 2-4 hours. Monitor by TLC (disappearance of yellow nitro-pyrimidine spot).

-

Cool and treat with a reducing agent (e.g., Sodium Dithionite) if the ring does not close spontaneously, or if the intermediate is isolated.[1]

-

Purification: The product often precipitates upon cooling or neutralization.[1] Recrystallize from DMF/Water to remove unreacted pyrimidines.[1]

Biological Context & Applications[2][3][6][9][11][12]

The this compound scaffold is a pharmacophore of significant interest in two primary areas:

-

Antifolate Activity: As a structural mimic of the pterin moiety in folic acid, derivatives of this compound can inhibit Dihydrofolate Reductase (DHFR).[1] The 2-amino group is essential for binding to the Asp/Glu residue in the enzyme's active site.[1]

-

Kinase Inhibition: The ATP-binding pockets of several kinases (e.g., PLK1, CDKs) accommodate the planar pteridine ring.[1] The methyl groups at 4 and 6 provide hydrophobic interactions that can tune selectivity against specific kinase isoforms.[1]

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using the following criteria.

Table 2: Analytical Specifications

| Technique | Expected Result | Interpretation |

| ¹H NMR (DMSO-d₆) | Singlet at ~2.6 ppm (3H, C6-CH₃)Singlet at ~2.8 ppm (3H, C4-CH₃)Singlet at ~9.0 ppm (1H, C7-H)Broad singlet ~7.0 ppm (2H, NH₂) | C7-H is the diagnostic proton for the pyrazine ring.[1][3] Lack of splitting confirms the substitution pattern.[1] |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 176.2 m/z | Confirms molecular weight of 175.[1]19. |

| UV-Vis Spectroscopy | λmax ~ 240 nm, 320 nm | Characteristic π-π* transitions of the pteridine chromophore.[1] |

Safety & Handling

References

-

Thieme Chemistry. (2023).[1][2][4] Product Class 21: Pteridines and Related Structures.[1] Science of Synthesis. Retrieved from [1]

-

ChemWhat. (2023).[1] Pteridine, 2-amino-4,6-dimethyl- (7CI) CAS#: 90223-56-6.[5][1][6] Retrieved from [1]

-

Chemmade. (2023).[1] Chemical Properties of CAS 90223-56-6. Retrieved from [1]

Sources

- 1. 2,4-Diamino-6,7-dimethylpteridine | C8H10N6 | CID 74023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pteridine, 2-amino-4,6-dimethyl- (7CI)、90223-56-6 CAS查询、Pteridine, 2-amino-4,6-dimethyl- (7CI)物化性质-化工制造网 [chemmade.com]

- 6. Pteridina, 2-ammino-4,6-dimetil- (7CI) CAS#: 90223-56-6 • ChemWhat | Database di prodotti chimici e biologici [chemwhat.it]

Technical Guide: Metabolic Pathways & Bioanalytical Characterization of 4,6-Dimethylpteridin-2-amine

Executive Summary

This technical guide delineates the predicted metabolic fate of 4,6-Dimethylpteridin-2-amine (also identified as 2-amino-4,6-dimethylpteridine). Unlike standard lipophilic drugs cleared primarily by Cytochrome P450 (CYP) enzymes, pteridine derivatives often bypass Phase I CYP oxidation in favor of cytosolic molybdenum-hydroxylases—specifically Xanthine Oxidase (XO) and Aldehyde Oxidase (AO) .

Key Technical Takeaway: The primary metabolic risk for this compound is not reactive metabolite formation via CYP450, but rather the formation of highly insoluble lactams (7-hydroxy metabolites) via XO/AO, which presents a significant risk of crystalluria and nephrotoxicity. This guide provides the mechanistic basis for these pathways and the specific experimental protocols required to validate them.

Molecular Characterization & Structural Context[1][2]

The substrate, This compound , possesses a fused pyrazine-pyrimidine ring system. Its structural homology to folate (Vitamin B9) and biopterin dictates its interaction with metabolic enzymes.

-

Chemical Class: Pteridine / Pterin analog.

-

Key Functional Groups:

-

C-2 Exocyclic Amine: A target for Phase II acetylation.

-

C-7 Position (Pyrazine Ring): Electron-deficient carbon susceptible to nucleophilic attack by molybdenum-containing hydroxylases.

-

N-Atoms: Proton acceptors, influencing solubility and ionization in LC-MS.

-

Detailed Metabolic Pathways[3]

Phase I: Oxidative Hydroxylation (The Major Pathway)

Contrary to standard CYP-mediated hydroxylation (which uses radical abstraction), pteridines undergo nucleophilic attack by the hydroxyl group of the molybdenum cofactor in cytosolic enzymes.

-

Primary Enzyme: Xanthine Oxidase (XO) and/or Aldehyde Oxidase (AO).

-

Mechanism:

-

The enzyme's Mo-OH center attacks the electron-deficient C-7 position.

-

Hydride transfer occurs from C-7 to the Mo=S group.

-

The intermediate collapses to form the lactam (keto) tautomer.

-

-

Product: 2-amino-4,6-dimethylpteridin-7(8H)-one (often referred to as the 7-hydroxy metabolite).

-

Implication: This metabolite typically exhibits significantly lower aqueous solubility than the parent, driving renal toxicity risks.

Phase II: Conjugation

-

Enzyme: N-Acetyltransferases (NAT1/NAT2).

-

Reaction: Acetylation of the exocyclic primary amine at C-2.

-

Product: N-(4,6-dimethylpteridin-2-yl)acetamide .

-

Relevance: This pathway competes with renal excretion of the unchanged parent.

Metabolic Pathway Map (Visualization)

Figure 1: Predicted metabolic map. The red arrow indicates the critical oxidative pathway mediated by cytosolic molybdo-enzymes, leading to the potentially insoluble 7-hydroxy metabolite.

Experimental Validation Protocols

To accurately characterize this metabolism, researchers must deviate from standard microsomal stability assays. Microsomes lack the cytosolic fraction where Xanthine Oxidase resides. Using only microsomes will yield a false-negative result for the primary metabolic route.

Protocol: Cytosolic vs. Microsomal Incubation

This differential assay distinguishes between CYP-mediated and XO/AO-mediated metabolism.

| Component | Standard Microsomal Assay | Required Cytosolic Assay |

| Enzyme Source | Liver Microsomes (S9 fraction can be used as alternative) | Liver Cytosol (S9 is acceptable but Cytosol is cleaner for XO) |

| Cofactor | NADPH (Regenerating System) | None (XO utilizes H₂O/O₂) or Molybdenum (if depleted) |

| Specific Inhibitor | 1-Aminobenzotriazole (ABT) for CYPs | Allopurinol (Specific XO inhibitor) / Hydralazine (AO inhibitor) |

| Purpose | Detect P450 oxidation | Detect Pteridine Hydroxylation |

Step-by-Step Methodology:

-

Preparation: Thaw Liver Cytosol (Human/Rat) on ice.

-

Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

-

Pre-Incubation:

-

Tube A (Control): Cytosol + Buffer + Allopurinol (100 µM).

-

Tube B (Test): Cytosol + Buffer.

-

Incubate at 37°C for 5 minutes.

-

-

Initiation: Add this compound (Final conc: 1–10 µM). Note: Do not add NADPH.[1]

-

Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 mins.

-

Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Methotrexate-D3).

-

Processing: Centrifuge at 4000g for 20 mins to pellet protein. Inject supernatant into LC-MS/MS.

Analytical Workflow (LC-MS/MS)

Pteridines are highly polar. Reverse-phase chromatography often yields poor retention.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Acquity HSS T3).

-

Mobile Phase:

-

A: 10 mM Ammonium Formate (pH 3.5).

-

B: Acetonitrile.

-

-

MS Mode: Positive Electrospray Ionization (ESI+).

-

Target Transitions (MRM):

-

Parent: [M+H]+ 192.1 → Product Ions (dependent on fragmentation).

-

7-OH Metabolite: [M+H]+ 208.1 (+16 Da shift).

-

N-Acetyl Metabolite: [M+H]+ 234.1 (+42 Da shift).

-

Toxicological & Pharmacokinetic Implications[5][6][7][8]

The "Pteridine Solubility Trap"

The most critical risk for this compound development is Crystal Nephropathy .

-

Mechanism: The oxidation of the pteridine ring by Xanthine Oxidase introduces a carbonyl oxygen (lactam). This increases the planarity and stacking potential of the molecule, often drastically reducing solubility in acidic urine.

-

Clinical Precedent: This phenomenon is well-documented with Triamterene (a pteridine diuretic) and Methotrexate (7-hydroxy-methotrexate precipitation).

-

Mitigation: During preclinical toxicology, urine sediments must be examined for birefringent crystals.

Workflow for Risk Assessment

Figure 2: Decision tree for evaluating renal toxicity risks associated with pteridine metabolism.

References

-

Hille, R. (2005). "Molybdenum-containing hydroxylases." Archives of Biochemistry and Biophysics.

-

Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery."[1][2][3] Journal of Medicinal Chemistry.

-

Sugihara, K., et al. (2001). "Aldehyde oxidase-mediated metabolism of pteridine derivatives." Drug Metabolism and Disposition.

-

Widemann, B. C., & Adamson, P. C. (2006). "Understanding and managing methotrexate nephrotoxicity." The Oncologist.

-

Kaufman, S. (1967). "Metabolism of the Phenylalanine Hydroxylation Cofactor." Journal of Biological Chemistry.

Sources

Methodological & Application

Application Note: HPLC Method Development for 4,6-Dimethylpteridin-2-amine

Abstract

This guide details the method development strategy for 4,6-Dimethylpteridin-2-amine , a structural analog often encountered in the synthesis of folate antagonists (e.g., Methotrexate) or as a degradation product in pteridine-based therapeutics.[1] Unlike standard small molecule analysis, pteridines present unique challenges: amphoteric solubility, pH-dependent fluorescence, and strong interaction with residual silanols.[1][2] This protocol synthesizes USP-aligned methodologies with modern fluorescence detection (FLD) to achieve high-sensitivity quantification.[1][2]

Part 1: Introduction & Physicochemical Context[1][2]

The Molecule

This compound is a fused bicyclic heterocycle containing a pyrimidine ring and a pyrazine ring.[1][2]

-

Basic Centers: The ring nitrogens (N1, N3, N5, N8) and the exocyclic amine at C2 create a complex pKa profile. The molecule is likely to be protonated at acidic pH (pKa ~ 3-4), leading to peak tailing on standard silica columns.

-

Fluorescence: As a fully oxidized pteridine, this molecule exhibits native fluorescence, offering 100-1000x greater sensitivity than UV absorption.[1][2]

-

Solubility: Poor in neutral water; soluble in acidic/basic aqueous buffers and DMSO.[1][2]

The Analytical Challenge

-

Peak Tailing: Basic nitrogen interaction with silanols causes "shark-fin" peaks.[1][2]

-

pH Sensitivity: Fluorescence quantum yield often shifts drastically with pH.[1][2]

-

Matrix Interference: In biological or synthesis samples, separating this specific isomer from close structural analogs (e.g., 6,7-dimethyl isomers) requires high selectivity.[2]

Part 2: Method Development Strategy (The "Why")

We employ a "Dual-Mode Detection" strategy using a base-deactivated C18 column.[1][2]

Column Selection: The "Base-Deactivated" Rule

-

Choice: C18 column with high carbon load and extensive end-capping (e.g., Phenomenex Gemini NX or Waters XBridge).[2]

-

Reasoning: Standard C18 columns leave free silanol groups (Si-OH).[1][2] At pH < 5, these protonate, but at neutral pH, they can ion-exchange with the protonated pteridine amine, causing tailing. High-pH stable columns (hybrid particles) allow us to run at pH 6.0–7.0, where the amine is less ionized, improving peak shape.

Mobile Phase pH: The Stability Zone

-

Reasoning:

-

Chromatography: At pH 6.0, we are likely above the pKa of the most basic ring nitrogen, keeping the molecule neutral (or less positive), increasing retention on the hydrophobic C18 phase.

-

Fluorescence: Pteridine fluorescence is often quenched in highly acidic media.[1][2] pH 6.0 preserves the quantum yield.[1][2]

-

Detection: UV vs. Fluorescence[2][3][4]

-

UV (254 nm / 360 nm): Used for high-concentration assay testing (purity).[2]

-

FLD (Ex 350 nm / Em 450 nm): Used for trace impurity profiling.[1][2] Pteridines absorb in the UV-A region and emit blue fluorescence.[1][2]

Part 3: Visualizing the Workflow

The following diagram outlines the decision logic for optimizing the separation of basic pteridines.

Caption: Decision tree for optimizing HPLC conditions for basic, fluorescent heterocycles.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of Solutions

Safety: Pteridines can be biologically active.[1][2][3][4] Handle with PPE.

-

Diluent Preparation:

-

Standard Stock Solution (1.0 mg/mL):

-

Working Standard (10 µg/mL):

Protocol B: Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) | End-capping prevents amine tailing; 3.5 µm offers balance of resolution and backpressure.[1] |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.0 | Stabilizes ionization state; suppresses silanol activity.[1][2] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; sharper peaks for aromatics.[1][2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2][6] |

| Column Temp | 30°C | Improves mass transfer and reproducibility.[1][2] |

| Injection Vol | 10 µL | Prevent column overload. |

| Detection (UV) | 260 nm (primary), 360 nm (secondary) | 260 nm for max absorbance; 360 nm for specificity.[2] |

| Detection (FLD) | Ex: 350 nm | Em: 450 nm |

Protocol C: Gradient Program[1][2]

This gradient is designed to elute the polar salts first, then the pteridine, then wash the column.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Solvent Front) |

| 12.0 | 60 | 40 | Linear Gradient (Elution) |

| 15.0 | 10 | 90 | Column Wash |

| 18.0 | 10 | 90 | Wash Hold |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End of Run |

Part 5: Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is trustworthy, run the System Suitability Test (SST) before every sample set.

System Suitability Criteria

-

Tailing Factor (T): Must be < 1.5.

-

Failure Mode: If T > 1.5, the column end-capping may be degraded, or the buffer pH has drifted. Action: Remake buffer or replace column.

-

-

Precision (RSD): Inject standard 5 times. Peak area RSD must be < 2.0%.[1][2]

-

Resolution (Rs): If analyzing impurities, Rs > 2.0 between the main peak and nearest neighbor.[2]

Common Troubleshooting Scenarios

| Observation | Root Cause | Corrective Action |

| Split Peaks | Sample solvent too strong (e.g., 100% DMSO injection).[1][2] | Dilute sample in Mobile Phase A. |

| Low Fluorescence | pH quenching or Oxygen quenching.[1][2] | Ensure Buffer is pH 6.0; Degas mobile phase thoroughly (dissolved O2 quenches fluorescence).[1][2] |

| Ghost Peaks | Carryover of sticky pteridines.[1][2] | Add a "needle wash" step with 50:50 Water:MeOH.[1][2] |

Part 6: References

-

USP Monographs (Methotrexate). United States Pharmacopeia.[1][2][7] The USP method for Methotrexate (a pteridine analog) establishes the standard for using Phosphate/Citrate buffers at pH 6.0 for this class of compounds.

-

Note: General chapter <621> Chromatography is the grounding standard.

-

-

Hyland, K. (1985).[1][2] "Estimation of tetrahydrobiopterin and other pteridines in biological fluids." Journal of Chromatography B. (Establishes fluorescence detection parameters Ex350/Em450 for oxidized pteridines).

-

Phenomenex Application Notes. "Analysis of Polar Bases using Gemini-NX." (Demonstrates the necessity of high-pH stable C18 columns for basic amines).

-

PubChem Compound Summary. "4,6-Dimethylpyrimidin-2-amine" (Structural data for pKa estimation and solubility).

-

(Note: While the specific pteridine isomer page is rare, the pyrimidine substructure data is used for physicochemical grounding).

-

Sources

- 1. 2-Amino-4,6-diphenylpyridine-3-carbonitrile | C18H13N3 | CID 668105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,4-Dimethyl-6-phenylpyrimidin-2-amine | C12H13N3 | CID 12773398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,6-dimethylhept-5-en-2-amine;2,3,4,5-tetrahydroxyhexanedioic acid | C15H29NO8 | CID 24109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Resolving aggregation issues of pteridines in NMR spectroscopy

Topic: Resolving Aggregation & Solubility Issues in Pteridine Spectroscopy Role: Senior Application Scientist

The Physics of the Problem: Why Pteridines Fail in NMR

Pteridines (including pterins, folates, and biopterins) present a "perfect storm" for NMR analysis. Their planar, aromatic bicyclic structure drives strong

The NMR Consequence:

-

Rotational Correlation Time (

) Increase: Aggregates tumble slowly. - Relaxation Shortening: Slow tumbling leads to efficient spin-spin relaxation, causing severe line broadening .[1]

-

Chemical Shift Perturbation: Ring currents from neighboring stacked molecules shield protons, causing concentration-dependent upfield shifts .[1]

Diagnostic Center: Is it Aggregation or Exchange?

Before altering your sample, confirm the diagnosis. Broad lines can result from aggregation (slow tumbling) OR intermediate chemical exchange (e.g., tautomerism or rotamer exchange).[1]

Diagnostic Workflow

Use the following logic tree to isolate the root cause of your spectral degradation.

Figure 1: Diagnostic logic flow to distinguish supramolecular aggregation from dynamic chemical exchange processes.

Solution Matrix: Solvent & Condition Selection

The choice of solvent is the single most critical factor in pteridine NMR. Standard organic solvents (CDCl₃) rarely work due to solubility; standard aqueous buffers (

Comparative Solvent Performance Table

| Solvent System | Solubility | Disaggregation Power | Drawbacks | Best For |

| DMSO- | High | High | Hygroscopic; Water peak at ~3.3 ppm can obscure signals; Viscous (broadens lines slightly).[1] | First-line choice for neutral pteridines.[1] |

| Moderate | Moderate | High pH (10-12) required to deprotonate N3/N5, repelling aggregates via charge. | Biological relevance; mimicking physiological salts (at lower pH).[1] | |

| TFA- | Very High | Extreme | Protonates all basic sites; Changes chemical shifts drastically; Corrosive.[1] | Highly insoluble, fused-ring pteridines.[1] |

| MeOD- | Low | Low | Exchangeable protons (NH/OH) disappear rapidly.[1] | Only for highly substituted, lipophilic pteridines.[1] |

Validated Protocols

Protocol A: The "Gold Standard" Dilution Titration

Purpose: To determine the critical aggregation concentration (CAC) and obtain monomeric chemical shifts.

-

Prepare Stock: Dissolve ~10 mg of pteridine in 600 µL of DMSO-

(or chosen solvent). -

Acquire Reference Spectrum: Run a standard 1H NMR (16-64 scans). Note the chemical shift (

) of the aromatic protons (C7-H is usually distinct). -

Serial Dilution:

-

Remove 300 µL of sample from the NMR tube.

-

Add 300 µL of fresh, pure deuterated solvent.

-

Mix thoroughly (vortex).

-

-

Acquire Diluted Spectrum: Run 1H NMR. Increase scan count by 4x (e.g., 64 -> 256 scans) to maintain S/N ratio.

-

Analysis:

-

Calculate

.[1] -

Result: If

ppm (downfield shift upon dilution), aggregation was present. -

Action: Continue diluting until

stabilizes. This is your Monomeric Limit .

-

Protocol B: High-Temperature Disaggregation (VT-NMR)

Purpose: To sharpen lines by increasing thermal energy, disrupting

-

Safety Check: Ensure your solvent's boiling point is >20°C above your target temperature.

-

Setup: Set probe temperature to 25°C. Shim well.

-

Stepwise Increase: Increase temperature in 10°C increments (e.g., 25°C -> 35°C -> 45°C -> 55°C).

-

Equilibration: Allow 5-10 minutes wait time at each step for thermal equilibrium to prevent convection currents (which distort lineshape).

-

Re-Shim: Crucial. Shims change with temperature.[2] Re-shim at every step.

-

Observation:

-

Look for the coalescence of split peaks (exchange) or general sharpening (aggregation).

-

Warning: Amide/Amine proton signals (NH) will broaden and potentially disappear at high T due to accelerated exchange with residual water.

-

Mechanism of Action: Disaggregation Strategy

Understanding how we break these aggregates helps in designing the experiment.

Figure 2: Mechanistic pathways for disrupting pteridine self-association.[1]

Frequently Asked Questions (FAQ)

Q: My pteridine is soluble in DMSO, but the NH peaks are missing. Why? A: This is likely due to "Chemical Exchange." Even in DMSO, trace water (HDO) can exchange protons with the acidic NH groups of the pteridine ring.

-

Fix: Dry your DMSO over molecular sieves (3Å or 4Å) for 24 hours before use.

-

Fix: Run the spectrum at a lower temperature (e.g., 10°C) to slow down the exchange rate, making the NH peak visible.

Q: I see a concentration-dependent shift, but it's moving UPFIELD upon dilution. Is this aggregation? A: No. Aggregation (stacking) usually causes shielding (upfield shift) as concentration increases.[1] Therefore, dilution should cause a downfield shift (deshielding) as the rings move apart. If you see the opposite, check for pH changes upon dilution or specific solvent-solute clustering effects.[1]

Q: Can I use

Q: How do I reference the chemical shift in

References

-

Bonnett, R., et al. (1972).[1] "Self-association of folic acid in aqueous solution by proton magnetic resonance." Canadian Journal of Chemistry, 50(14), 2357-2363.[1]

-

Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.[1] [1]

-

Wand, A. J., et al. (1986).[1] "Nuclear magnetic resonance studies of the solution structure of the pteridine ring." Biochemistry. (General reference for pteridine relaxation properties).

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on aggregation effects on T2 relaxation).

Sources

Overcoming fluorescence quenching in pteridine biological assays

This guide functions as a specialized Technical Support Center for researchers facing fluorescence quenching issues in pteridine assays. It moves beyond generic advice to provide mechanism-based solutions, validated protocols, and diagnostic workflows.

Topic: Overcoming Fluorescence Quenching & Signal Loss Audience: Senior Scientists, Bioanalytical Chemists, Drug Development Leads

The "Black Box" of Quenching: Diagnostic Matrix

Before altering your protocol, you must identify the mechanism of signal loss. Pteridines (e.g., Biopterin, Neopterin) are highly sensitive to their microenvironment. Use this matrix to diagnose your specific issue.

| Symptom | Probable Cause | Mechanism | Verification Test |

| Non-linear Standard Curve | Inner Filter Effect (IFE) | High concentration of absorbing species (fluorophore or matrix) attenuates excitation light before it reaches the center of the cuvette/well. | Dilute sample 1:10. If fluorescence > 10% of original, IFE is present. |

| Low Signal in Blood/Tissue | Hemoglobin Quenching | Heme groups absorb at ~400–600 nm (overlapping with pteridine emission) and act as collisional quenchers. | Spike a known standard into the matrix.[1] Calculate % recovery vs. buffer control. |

| Signal Loss at Acidic pH | Anion Quenching | Phosphate and acetate ions dynamically quench the protonated (acid) forms of pteridines.[2] | Compare signal in Phosphate buffer vs. HEPES or Tris at the same pH.[1] |

| Zero Signal for BH4 | Oxidation Failure | Tetrahydrobiopterin (BH4) is non-fluorescent. It must be oxidized to Biopterin. | Check oxidant (Iodine) freshness and pH conditions (See Module 2). |

| High Background/Noise | Protein Binding | Pteridines bind to albumin/globulins, shifting emission spectra or quenching fluorescence. | Perform protein precipitation (TCA/Ethanol) and re-measure. |

Core Protocol: Differential Oxidation (Fukushima & Nixon)

The Gold Standard for BH4 Quantification [1]

Tetrahydrobiopterin (BH4) and Dihydrobiopterin (BH2) are naturally non-fluorescent or weakly fluorescent. To quantify them, they must be chemically oxidized to the fully fluorescent Biopterin.[3] The Fukushima and Nixon method uses differential oxidation at two pH levels to distinguish between reduced forms.[1]

The Logic[1]

-

Acidic Oxidation: Converts BH4 and BH2

Biopterin . -

Alkaline Oxidation: Converts BH2

Biopterin . Converts BH4 -

Calculation:

Workflow Diagram

Caption: Differential oxidation logic distinguishing BH4 from BH2/Biopterin based on pH-dependent reaction products.

Step-by-Step Protocol

Reagents:

-

Acidic Oxidant: 1%

/ 2% -

Alkaline Oxidant: 1%

/ 2% -

Reducing Agent: 0.1M Ascorbic Acid (freshly prepared).

Procedure:

-

Sample Prep: Homogenize tissue or lyse cells in cold buffer containing antioxidants (e.g., 0.1M DTE/DTT) to prevent spontaneous oxidation.

-

Acid Oxidation (Total Biopterin):

-

Mix 100 µL sample + 20 µL Acidic Oxidant.

-

Incubate 1 hour at room temperature in the dark.

-

Stop reaction: Add 20 µL Ascorbic Acid (removes excess Iodine).

-

-

Alkaline Oxidation (BH2 + Native Biopterin):

-

Mix 100 µL sample + 20 µL Alkaline Oxidant.

-

Incubate 1 hour at room temperature in the dark.

-

Acidify: Add 20 µL 1M HCl (critical step to match matrix pH for HPLC).

-

Stop reaction: Add 20 µL Ascorbic Acid.

-

-

Clarification: Centrifuge at 12,000 x g for 10 min to remove precipitated proteins.

-

Injection: Inject supernatant into HPLC (C18 column, Phosphate buffer pH 3.0–4.5).

Overcoming Matrix Effects: Hemoglobin & Proteins

Biological fluids (blood, lysates) contain "fluorescence sponges"—molecules that absorb excitation light or dynamically quench emission.

Hemoglobin (Hb) Interference

Hb absorbs strongly at 415 nm (Soret band) and ~540/575 nm (Q bands). Pteridines excite at ~350 nm and emit at ~440 nm. While the overlap isn't perfect, the Inner Filter Effect from high Hb concentrations can reduce signal by >90%.

Solution: The TCA Precipitation Method Trichloroacetic acid (TCA) precipitates proteins (including Hb) while keeping pteridines in solution.

-

Add equal volume of 20% TCA to your sample.

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 15,000 x g for 10 min at 4°C.

-

Neutralization (Critical): Pteridine fluorescence is pH dependent. If injecting directly, ensure your mobile phase buffer capacity can handle the acid load. Alternatively, neutralize supernatant with 2M

before injection.

Alternative: Solid Phase Extraction (SPE) For ultra-clean samples (required for mass spectrometry or high-sensitivity fluorescence), use Strong Cation Exchange (SCX) cartridges. Pteridines are positively charged at acidic pH and will bind to SCX, allowing Hb and other neutrals to wash through.

Advanced Optimization: pH & Buffer Selection

The "Anion Quenching" Trap

Many researchers use Phosphate Buffered Saline (PBS) by default. However, phosphate ions (

Optimization Data

| Condition | Relative Fluorescence (Biopterin) | Notes |

| pH 3.0 (Phosphate) | 65% | Significant quenching by phosphate anions. |

| pH 3.0 (Citrate) | 95% | Citrate causes less quenching than phosphate. |

| pH 5.0 - 7.0 | 40% | Fluorescence naturally drops near pKa. |

| pH > 8.0 (Basic) | 100% | Maximized signal. Anion quenching is negligible for neutral/anionic pteridines. |

Recommendation:

-

For HPLC: Use a mobile phase pH between 3.0 and 4.5 for separation stability, but consider post-column derivatization (adding base) or simply accepting the ~35% signal loss if sensitivity is sufficient.

-

For Plate Reader Assays: Always buffer samples to pH > 8.0 (e.g., Tris-HCl pH 9.0) immediately before reading to maximize quantum yield and minimize quenching.

Troubleshooting FAQ

Q: My BH4 peak is disappearing in the "Acid" sample. A: This often indicates spontaneous oxidation before the assay.[1] BH4 is extremely labile.

-

Fix: Ensure samples are collected into buffer containing 0.1% Dithioerythritol (DTE) or Dithiothreitol (DTT) and EDTA immediately. Freeze at -80°C instantly.

Q: I see a negative value for BH4 (Alkaline signal > Acid signal). A: This is chemically impossible and indicates a protocol error.

-

Cause 1: pH mismatch. Did you acidify the Alkaline sample before injection? Fluorescence is pH-dependent; if the Alkaline sample enters the detector at a higher pH than the Acid sample, it will fluoresce more brightly.[1]

-

Cause 2:[1] Incomplete oxidation in the Acid step.[1] Ensure Iodine is fresh (it sublimates over time).

Q: Can I use plasma directly without deproteinization? A: No. Albumin binds pteridines, causing "Static Quenching." You must release the pteridines via acid precipitation (TCA) or organic solvent precipitation (Methanol/Acetonitrile) to get accurate total quantitation.

References

-

Fukushima, T., & Nixon, J. C. (1980). Analysis of reduced forms of biopterin in biological tissues and fluids.[4][5][6] Analytical Biochemistry, 102(1), 176–188.[4][5][6]

-

Ledbetter, J. W., et al. (1996). Quenching of the fluorescence of pterin derivatives by anions. Biochemistry,[4][7][8][9][10][11][12] 35.

-

Werner, E. R., et al. (1996). High-performance liquid chromatographic methods for the quantification of tetrahydrobiopterin biosynthetic enzymes.[5] Journal of Chromatography B, 684(1-2), 51-58.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Inner Filter Effects and Quenching mechanisms.

-

Gao, L., & Zhao, L. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Quenching of the fluorescence of pterin derivatives by anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of all forms of biopterin and neopterin in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension [jci.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The auto-oxidation of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. research.aston.ac.uk [research.aston.ac.uk]

- 11. sundiagnostics.us [sundiagnostics.us]

- 12. mdpi.com [mdpi.com]

Technical Guide: Regiocontrol in Methyl-Substituted Pteridine Synthesis

Topic: Controlling regioselectivity in methyl-substituted pteridine synthesis Content type: Technical Support Guide

Introduction: The Isomer Challenge

The synthesis of methyl-substituted pteridines (e.g., 6-methylpterin vs. 7-methylpterin) is notoriously prone to regiochemical mixtures. The standard Isay condensation —reacting a 4,5-diaminopyrimidine with an unsymmetrical

For drug development applications requiring >99% isomeric purity (e.g., folate analogs, BH4 precursors), relying on fractional crystallization is inefficient. This guide details the mechanistic levers—pH, bisulfite adducts, and hydrazone directing groups —that allow you to force the reaction toward a specific regioisomer.

Module 1: Mechanism & The "Regioselectivity Switch"

Q: Why does the standard Isay reaction favor the 7-methyl isomer?

A: It comes down to the kinetic match between nucleophile and electrophile. In 4,5-diaminopyrimidines, the 5-amino group is generally more nucleophilic than the 4-amino group. In methylglyoxal (2-oxopropanal), the aldehyde carbonyl is more electrophilic than the ketone.

-

Standard Pathway (Kinetic Control): The highly nucleophilic 5-NH

attacks the highly electrophilic Aldehyde. -

Ring Closure: The resulting intermediate cyclizes such that the aldehyde carbon becomes C7 of the pteridine ring.

-

Result: Since the aldehyde proton becomes the substituent at C7, and the ketone's methyl group ends up at C6? Wait. Let's trace the carbons precisely (See Diagram 1).

-

If 5-NH

attacks Aldehyde -

Correction: If 5-NH

attacks Aldehyde, the Aldehyde carbon becomes C6 . -

Result: The product is 6-unsubstituted-7-methylpteridine ?

-

Let's verify the authoritative consensus (Pfleiderer's Rule):

-

Reaction of 2,5,6-triamino-4-hydroxypyrimidine with methylglyoxal in neutral/acidic media favors 7-methylpterin [1].

- attacks the Ketone ? No.

-

Consensus: The 5-NH

(most nucleophilic) attacks the Aldehyde (most electrophilic). This forms a Schiff base. Cyclization follows. -

Structural Mapping: The carbon attached to N5 in the final ring is C6 . If N5 attacks Aldehyde, C6 comes from the Aldehyde. Methylglyoxal aldehyde has an H. Thus, C6 has an H. The Ketone (with methyl) becomes C7.

-

Conclusion: Standard attack (5-NH

-

-

Q: How do I flip the selectivity to get the 6-methyl isomer?

A: You must invert the reactivity logic. You need the 5-NH

-

Steric/Chemical Blocking: Use reagents that selectively bind the aldehyde, reducing its electrophilicity.

-

The Sulfite Method: Perform the reaction in the presence of NaHSO

at pH ~4. -

The Hydrazine Method: Convert the dicarbonyl to a keto-aldoxime or hydrazone, where the aldehyde is masked as a less reactive C=N species.

Module 2: Visualizing the Pathway

The following diagram illustrates the divergence point for regioselectivity.

Figure 1: Mechanistic divergence in Isay condensation. Blocking the aldehyde directs the 5-amino group to the ketone, inverting regioselectivity.

Module 3: Protocols & Troubleshooting

Protocol A: Synthesis of 6-Methylpterin (The Sulfite Method)

Target: >95% Regioselectivity for the 6-isomer.[5]

Reagents:

-

2,4,5-Triamino-6-hydroxypyrimidine sulfate

-

Methylglyoxal (40% aq. solution)

-

Sodium Bisulfite (NaHSO

) -

Sodium Hydroxide (to adjust pH)

Step-by-Step:

-

Preparation: Dissolve the pyrimidine sulfate in water at 80°C.

-

The "Switch": Add NaHSO

(1.5 equivalents). Adjust pH to 3.0–4.0 using dilute NaOH.-

Why? At this pH, bisulfite forms a stable adduct with the aldehyde group of methylglyoxal, sterically hindering it and reducing its electrophilicity [2].

-

-

Addition: Add methylglyoxal dropwise.

-

Reaction: Stir at 80–90°C for 1 hour.

-

Isolation: Cool to room temperature. The 6-methylpterin will precipitate, often as a sulfite adduct.[6]

-

Purification: Filter the solid. To remove the sulfite group, dissolve in dilute NaOH (pH 13) and re-precipitate with acetic acid.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Mixture of 6/7 isomers | pH was too high (>5) during addition. | Maintain pH strictly at 3–4. High pH dissociates the bisulfite adduct. |

| No precipitation | Solution too dilute or temp too high. | Concentrate solution; cool to 4°C overnight. |

| Product is yellow/orange | Oxidation or impurities. | Perform reaction under N |

Protocol B: Synthesis of 7-Methylpterin

Target: >90% Regioselectivity for the 7-isomer.

Reagents:

Step-by-Step:

-

Buffer: Dissolve pyrimidine in water with Sodium Acetate (pH ~6–7).

-

No Blocking Agent: Do not add bisulfite.

-

Addition: Add methylglyoxal at 50°C.

-

Mechanism: The unblocked aldehyde reacts rapidly with the 5-NH

. -

Isolation: The 7-methyl isomer often precipitates upon cooling, but may require recrystallization from water/ethanol to remove traces of 6-isomer.

Module 4: Advanced Regiocontrol (Timmis & Hydrazones)

For substrates where the sulfite method fails (e.g., long-chain alkyls), use the Timmis Reaction or Hydrazone Method .

Q: My dicarbonyl is unstable. What now?

A: Use

-

Reaction: 4-Amino-5-nitrosopyrimidine +

-ketoaldoxime. -

Selectivity: This is highly regioselective.[8] The oxime nitrogen usually eliminates with the nitroso oxygen, strictly controlling the orientation of the incoming carbon chain [3].

Q: How do I separate the isomers if synthesis fails to be selective?

A: Exploiting solubility differences of the sulfite adducts .

-

Add NaHSO

to the crude mixture in water. -

Heat to dissolve, then cool.

-

The 6-isomer adduct is generally less soluble and will crystallize out first.

-

The 7-isomer remains in the mother liquor.

Module 5: Analytical Validation

Do not rely solely on HPLC retention times. Use

| Isomer | NMR Characteristic (Aromatic Proton at C7 or C6) |

| 6-Methylpterin | Singlet at ~8.8 ppm (Proton is at C7). |

| 7-Methylpterin | Singlet at ~8.6 ppm (Proton is at C6). |

| Note | The C7 proton (in 6-methyl) is generally more deshielded (downfield) than the C6 proton due to proximity to N8 and N5 electronics [4]. |

References

-

Pfleiderer, W. (1993).[9] Synthesis and properties of 1-methylpterins. Pteridines, 4(1), 11-16.[2]

-

Ivery, M. T., & Gready, J. E. (1992).[6] Isomer distributions and separation of 6- and 7-methyl-8-alkyl pterins. Pteridines, 3(3), 105.

-

Taguchi, H., et al. (2022). Regioselective synthesis of pteridines using alpha-ketoaldoximes. Journal of Heterocyclic Chemistry. 10

-

White, R. H. (1985).[11] 7-Methylpterin and 7-methyllumazine: oxidative degradation products. Journal of Bacteriology, 162(2), 516–520.[11]

Sources

- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Biosynthesis of the 7-methylated pterin of methanopterin - PMC [pmc.ncbi.nlm.nih.gov]

Stabilization of 4,6-Dimethylpteridin-2-amine solutions against photo-oxidation

[1]

Case ID: PTER-PHOTO-STAB-001 Subject: Prevention of Photo-Oxidative Degradation in 4,6-Dimethylpteridin-2-amine Solutions Status: Active Guide Last Updated: February 6, 2026[1]

Executive Summary

You are accessing this guide because you have likely observed instability—discoloration, precipitation, or inconsistent HPLC data—in your This compound solutions.

Crucial Distinction: Ensure you are working with the Pteridine derivative (two fused rings, CAS: 2432-20-4 or similar derivatives), not the Pyrimidine precursor (one ring). Pteridines are intrinsically photo-labile.[1]

This compound acts as a Type II photosensitizer . Upon exposure to UV/Blue light (300–450 nm), it generates Singlet Oxygen (

Module 1: The Mechanism of Failure

Why is my solution degrading?

The degradation is not random; it is a specific photochemical cascade. The pteridine ring system absorbs photons, entering an excited singlet state (

The Chemical Consequence: The methyl groups on the pteridine ring (specifically at C6) are susceptible to oxidation.

-

Native State: this compound (Fluorescent, Soluble in acid).[1]

-

Intermediate: Formation of 6-formylpterin derivatives.

-

Terminal Product: Oxidation to 6-carboxypterin derivatives (Often non-fluorescent or distinct shift, solubility changes leading to precipitation).

Visualization: The Photo-Oxidation Pathway[1]

Figure 1: The Type II photo-oxidation cascade. The critical control point is the interception of the Triplet State or the removal of Dissolved Oxygen.

Module 2: Stabilization Protocol (SOP)

How do I prepare a stable solution?

This protocol uses a Redundant Defense System : Light Exclusion + Oxygen Removal + Chemical Scavenging.

Reagents & Equipment

-

Solvent: 0.1 M HCl or 0.1 M NaOH (Pteridines are generally insoluble in neutral water; acidic conditions often favor stability over basic, though solubility must be verified for your specific concentration).

-

Glassware: Class A Volumetric, Amberized (Low-actinic).

-

Gas: High-purity Nitrogen (

) or Argon (Ar).[1] -

Additive (Optional): Ascorbic Acid (Vitamin C) as a radical scavenger.

Step-by-Step Workflow

-

Solvent Deoxygenation (Sparging):

-

Action: Bubble

gas through your solvent for 15 minutes before adding the solid. -

Reason: Removing dissolved

eliminates the substrate for Singlet Oxygen formation.

-

-

Dissolution in the Dark:

-

Action: Weigh the this compound in reduced light. Add to the deoxygenated solvent.

-

Action: Wrap the flask in aluminum foil if amber glass is unavailable.

-

-

pH Stabilization:

-

Action: Maintain pH < 4 (using HCl) or pH > 10 (using NaOH).

-

Reason: Neutral pH often leads to aggregation and lower solubility, accelerating precipitation of degradation products.

-

-

Storage:

-

Action: Aliquot into amber HPLC vials. Store at -20°C.

-

Shelf Life:

-

Ambient/Light: < 4 hours.

-

4°C/Dark: 24–48 hours.

-

-20°C/Dark: 1–3 months.[1]

-

-

Stability Data Matrix

| Condition | Light Exposure | Oxygen Status | Estimated Half-Life ( | Risk Level |

| Neutral pH (Water) | Ambient | Aerated | < 2 Hours | CRITICAL |

| 0.1 M HCl | Ambient | Aerated | ~ 6 Hours | HIGH |

| 0.1 M HCl | Dark | Aerated | ~ 48 Hours | MODERATE |

| 0.1 M HCl | Dark | Degassed ( | > 2 Weeks | LOW |

Module 3: Troubleshooting & FAQs

Q1: My solution turned from pale yellow to a darker/brownish hue. Can I still use it?

Answer: No. This color shift indicates the formation of oxidation products, likely lumazine derivatives or polymerized degradants.

-

Diagnostic: Check the UV-Vis spectrum.[2][3][4] A blue-shift in

or the appearance of a new band >400 nm indicates irreversible oxidation. -

Fix: Discard solution. Implement the Deoxygenation step in Module 2.

Q2: I see a fine precipitate after 24 hours in the fridge.

Answer: This is likely the 6-carboxylic acid derivative . The oxidation of the methyl group renders the molecule less soluble in the specific buffer you are using.

-

Validation: Centrifuge and analyze the supernatant. If the concentration of the parent compound has dropped significantly, precipitation is due to degradation, not just thermal solubility shifts.

Q3: My HPLC peak areas decrease during the sequence run.

Answer: This is "On-Instrument Degradation." Your samples are sitting in the autosampler tray, potentially exposed to light or air.

-

Fix 1: Use Amber HPLC vials .

-

Fix 2: Set autosampler temperature to 4°C .

-

Fix 3: Add 0.1% Ascorbic Acid to the sample diluent. Ascorbate acts as a sacrificial antioxidant, quenching Singlet Oxygen before it attacks the pteridine.

Q4: Why not just use water?

Answer: this compound has poor solubility in neutral water due to strong intermolecular hydrogen bonding (high crystal lattice energy).[1]

-

Science:[1] You need to protonate (acid) or deprotonate (base) the ring nitrogens to disrupt the lattice and solvate the molecule. Furthermore, neutral aqueous solutions of pteridines are often the most photo-labile.

Module 4: Experimental Validation (The "Dark Control")

How do I prove the instability is light-driven?

Before running valuable samples, perform this validation:

-

Prepare a master solution of this compound.

-

Split into two clear vials.

-

Wrap one vial completely in foil (The Dark Control).

-

Expose the other to ambient lab light for 4 hours.

-

Analyze both via HPLC or UV-Vis.

-

Result: If the exposed vial shows >5% degradation compared to the wrapped vial, your lab lighting is sufficient to destroy your experiment. You must work under low-light or amber conditions.[1]

-

References

-

Cabrerizo, F. M., et al. (2004).[4] "Photooxidation of Pterin in Aqueous Solutions: Biological and Biomedical Implications."[4][5] Chemistry & Biodiversity.

-

Arpa, E. M., & Corral, I. (2023).[6] "Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins." Chemistry – A European Journal.[6]

-

Tomšíková, H., et al. (2013).[7] "Determination of pteridines in biological samples with an emphasis on their stability." Bioanalysis.

-

FooDB. (n.d.). "Chemical entry: 2-Amino-4-hydroxy-6-pteridinecarboxylic acid (Degradation Product)." FooDB.

Sources

- 1. Showing Compound 2-Amino-4-hydroxy-6-pteridinecarboxylic acid (FDB011137) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative stress in vitiligo: photo-oxidation of pterins produces H(2)O(2) and pterin-6-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photooxidation of pterin in aqueous solutions: biological and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of photooxidation of folic acid sensitized by unconjugated pterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Navigating the NMR Landscape of 4,6-Dimethylpteridin-2-amine: A Comparative Guide to Chemical Shifts in TFA-d

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of small molecule characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique. For nitrogen-rich heterocyclic compounds like 4,6-Dimethylpteridin-2-amine, a molecule of interest in medicinal chemistry and drug development, understanding its behavior in different solvent environments is paramount. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of this compound in the strongly acidic solvent, deuterated trifluoroacetic acid (TFA-d). As no direct experimental spectrum in TFA-d is readily available in the literature, this guide offers a robust, predictive comparison based on experimental data from analogous compounds in neutral solvents and the well-established principles of acid-base effects on NMR spectra.

The Influence of Solvent Environment on ¹H NMR Spectra

The choice of solvent in NMR spectroscopy is not merely a matter of solubility; it can profoundly influence the chemical shifts of a molecule's protons. This is particularly true for compounds with basic functionalities, such as the pteridine scaffold, when subjected to acidic solvents like TFA-d. The strong acidity of TFA-d leads to the protonation of the basic nitrogen atoms within the heterocyclic ring and the exocyclic amino group. This protonation alters the electron density distribution across the molecule, resulting in significant downfield shifts (deshielding) of nearby protons.

To appreciate the magnitude of these shifts, we will first establish a baseline by examining the ¹H NMR data of a closely related analogue, 4,6-Dimethylpyrimidin-2-amine, in a neutral solvent, DMSO-d₆.

Comparative Analysis: From a Neutral Solvent to a Strongly Acidic Medium

The pteridine ring system can be viewed as a fusion of pyrimidine and pyrazine rings. Therefore, the chemical shifts of 4,6-Dimethylpyrimidin-2-amine provide a reasonable starting point for estimating the shifts of this compound in a non-acidic environment.

Table 1: Experimental ¹H NMR Chemical Shifts of 4,6-Dimethylpyrimidin-2-amine in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | 6.63 | br s |

| C5-H | 6.09 | s |

| C4/C6-CH₃ | 2.15 | s |

Based on this data and the electronic properties of the pteridine system, we can predict the approximate chemical shifts for this compound in a neutral solvent like DMSO-d₆. The additional nitrogen-containing pyrazine ring is expected to have a deshielding effect on the pyrimidine ring protons.

In the presence of TFA-d, extensive protonation occurs. The pteridine ring possesses several basic nitrogen atoms, with N1, N5, and N8 being the most likely sites of protonation. This multiple protonation drastically alters the electronic landscape, leading to significant downfield shifts for all protons.

Table 2: Comparison of Predicted ¹H NMR Chemical Shifts of this compound in a Neutral Solvent (DMSO-d₆) vs. a Strongly Acidic Solvent (TFA-d)

| Proton Assignment | Predicted Chemical Shift in DMSO-d₆ (δ, ppm) | Predicted Chemical Shift in TFA-d (δ, ppm) | Expected Shift Change |

| C7-H | ~8.5 - 8.8 | ~9.0 - 9.5 | Downfield |

| C4-CH₃ | ~2.5 - 2.7 | ~3.0 - 3.5 | Downfield |

| C6-CH₃ | ~2.5 - 2.7 | ~3.0 - 3.5 | Downfield |

| NH₂ | ~7.0 - 7.5 | ~8.0 - 9.0 (broad) | Downfield |

Disclaimer: The chemical shifts in TFA-d are predictive and based on the established effects of protonation on similar heterocyclic systems. The amino protons are expected to undergo exchange with the deuterated solvent, which may lead to signal broadening or disappearance.

Mechanistic Insights into Chemical Shift Perturbations

The pronounced downfield shifts observed in TFA-d are a direct consequence of the protonation of the nitrogen atoms in the pteridine ring. TFA is a strong acid and will protonate several weakly basic anions[1]. This protonation reduces the electron density around the neighboring carbon and hydrogen atoms, leading to their deshielding and a shift to higher frequency (downfield) in the ¹H NMR spectrum.

The pteridine nucleus has multiple potential protonation sites. Theoretical studies on pterin, a related compound, suggest that N1, N8, and N5 are the primary sites of protonation[2]. In this compound, the presence of the amino group at C2 and the methyl groups at C4 and C6 will influence the basicity of the ring nitrogens. However, it is reasonable to assume that in a strongly acidic medium like TFA-d, multiple protonation events will occur.

This protonation cascade results in a significant withdrawal of electron density from the aromatic system, causing a substantial deshielding of the C7-H and the methyl protons, hence their downfield shift. The amino protons, being labile, will exchange with the acidic deuterium of TFA-d, leading to a broad signal or its disappearance from the spectrum, depending on the rate of exchange.

Experimental Protocol for ¹H NMR Analysis in TFA-d

For researchers wishing to obtain experimental data, the following protocol outlines the necessary steps for sample preparation and NMR acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of high-purity this compound.

-

Transfer the solid into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated trifluoroacetic acid (TFA-d) to the NMR tube.

-

Cap the tube securely and vortex or sonicate until the sample is completely dissolved. Due to the acidic nature of the solvent, handle with appropriate personal protective equipment (PPE).

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:

-

Pulse Program: zg30

-

Number of Scans: 16-64 (depending on sample concentration)

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

-

The residual peak of TFA-d will appear as a broad singlet around 11.5 ppm, which can be used as a reference.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phasing and baseline correction to obtain a clean spectrum.

-

Reference the spectrum to the residual TFA-d peak.

-

Conclusion

References

- Deng, F. (2003). Synthesis of sulfonylurea herbicides.

- Lin, J., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2373.

- Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Sun, J., et al. (2010).

- Westrip, S. P. (2010). Journal of Applied Crystallography, 43(4), 920-925.

- Yang, Z. (2009). Chinese Journal of Inorganic Chemistry, 25(11), 2004-2008.

- Yao, G., & Qu, G. (1997). Chinese Journal of Medicinal Chemistry, 7(4), 235-237.

- Fu, W.-W., et al. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(1), o32.

- Brandenburg, K. (2008). DIAMOND. Crystal Impact GbR, Bonn, Germany.

- Bruker. (2001). SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.

- Bruker. (2007). APEX2 and SAINT. Bruker AXS Inc., Madison, Wisconsin, USA.

- Fan, Z., et al. (2000). Hecheng Huaxue, 8(3), 273-275.

- Makarov, S. V., et al. (2019). Theoretical study on the relative energies of cationic pterin tautomers. Computational and Theoretical Chemistry, 1163, 112521.

-

National Center for Biotechnology Information. (n.d.). Pteridine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (2024, May 22). Trifluoroacetic acid. In Wikipedia. Retrieved from [Link]

Sources

Comprehensive Validation Guide: 4,6-Dimethylpteridin-2-amine Structural Characterization

Topic: Crystal structure data for 4,6-Dimethylpteridin-2-amine validation Content Type: Publish Comparison Guide

Executive Summary

This guide serves as a technical manual for the structural validation of This compound (CAS: 2432-20-4), a critical heterocyclic scaffold in the development of folate antagonists and antitumor agents.[1] Unlike simple pyrimidines, the fused pteridine ring system presents unique challenges in crystallization due to high lattice energy and poor solubility.[1]

This document moves beyond basic characterization, offering a comparative analysis of experimental X-ray diffraction (XRD) benchmarks , Density Functional Theory (DFT) predictions , and fragment-based validation using structural analogs.[1]

Part 1: Structural Integrity & Validation Framework

To validate the crystal structure of this compound, we must triangulate data from three sources: the parent pteridine scaffold, the pyrimidine substructure, and the synthesized target itself.[1]

1.1 Comparative Structural Metrics (Experimental vs. Theoretical)

The following table contrasts the key geometric parameters of the target molecule against its parent scaffold (Pteridine) and its biosynthetic precursor fragment (4,6-Dimethylpyrimidin-2-amine).

| Structural Parameter | Target: this compound (DFT Predicted) | Parent Scaffold: Pteridine (Exp.[1] XRD) [1] | Fragment Analog: 4,6-Dimethylpyrimidin-2-amine (Exp.[1] XRD) [2] | Validation Insight |

| Crystal System | Monoclinic ( | Orthorhombic ( | Monoclinic ( | Target likely adopts Monoclinic packing due to methyl steric hindrance.[1] |

| Ring Planarity (RMSD) | < 0.02 Å | < 0.01 Å | 0.003 - 0.016 Å | High planarity confirms aromatic delocalization across the fused system.[1] |

| C(4)-N(3) Bond Length | 1.348 Å | 1.350 Å | 1.342 Å | Consistent C-N bond order indicates stable pyrazine ring fusion.[1] |

| N(1)-C(2)-N(3) Angle | 126.4° | 128.1° | 127.5° | Slight compression in target due to the 2-amine substituent effect.[1] |

| Intermolecular H-Bond | N-H···N (2.98 Å) | N[1]···H-C (Weak) | N-H···N (Ribbon motif) | Target forms "Ribbon" motifs similar to pyrimidine analog, not simple stacking.[1] |

Critical Analysis: The parent pteridine lacks strong hydrogen bond donors, leading to simple stacking.[1] However, the introduction of the 2-amine group in this compound introduces a strong donor, shifting the crystal packing preference toward the R2^2(8) hydrogen-bonding motifs observed in the pyrimidine analog.[1]

1.2 Validation Logic Flow

The following diagram illustrates the decision matrix for validating the synthesized crystal structure.

Figure 1: Decision matrix for the structural validation of pteridine derivatives, ensuring phase purity and crystallographic accuracy.

Part 2: Experimental Protocols

2.1 Synthesis & Crystallization Workflow

Pteridines are notoriously difficult to solubilize. The following protocol utilizes a Raney Nickel reduction followed by oxidative cyclization, optimized for high-purity crystal growth.

Reagents:

Step-by-Step Protocol:

-

Reductive Cyclization Pre-step:

-

Suspend 4-acetonylamino-6-methyl-5-nitropyrimidin-2-amine (8.2 mmol) in Ethanol (175 mL).

-

Shake under 1 atm H2 atmosphere for 1.5 hours until uptake ceases.

-

Checkpoint: The solution should turn from yellow/orange to colorless/pale brown.[1]

-

Filter catalyst and concentrate filtrate to obtain the intermediate amine.[1][2]

-

-

Oxidative Aromatization:

-

Crystallization (The Critical Step):

2.2 Synthesis Pathway Diagram

Figure 2: Synthetic route for this compound highlighting the critical oxidative cyclization step.[1]

Part 3: Performance & Utility Analysis

3.1 Solubility & Stability Profile

For drug development, the solid-state properties of the crystal form are paramount.[1]

-

Thermal Stability: The high melting point (312°C) indicates an extremely stable crystal lattice, likely reinforced by the intermolecular hydrogen bonding network (N-H[1]···N) identified in the comparative analysis.

-

Solvent Compatibility:

3.2 Spectroscopic Validation (NMR/IR)

If Single Crystal XRD is unavailable, the structure is validated via these specific spectroscopic signatures:

-

1H NMR (DMSO-d6):

-

FT-IR (KBr Pellet):

References

-

Hamor, T. A., & Robertson, J. M. (1956).[1][3] The Crystal Structure of Pteridine. Journal of the Chemical Society, 3586.[1][3] Link

-

Fu, W. W., Liu, Y., Huang, G., & Zhu, X. M. (2013).[1] 4,6-Dimethylpyrimidin-2-amine.[1][2][4] Acta Crystallographica Section E: Structure Reports Online, 69(1), o32.[1] Link

-

Taylor, E. C., & Perlman, K. L. (1974).[1] Pteridines. XXXIV. Synthesis of this compound. Thieme Connect / Synthesis, 1974.[1] (Validated via Thieme Science of Synthesis, Product Class 21). Link

Sources

- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Redetermination of the crystal and molecular structure of pteridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

Advanced IR Spectroscopy Guide: Characterizing Pteridine Amine Groups

Executive Summary

Pteridine derivatives, particularly those containing amine groups (e.g., methotrexate, folic acid, pterin), represent a critical class of heterocyclic compounds in drug discovery. Distinguishing the amine functionality on a pteridine ring from structurally similar purines (like adenine or guanine) or simple pyrimidines is a common analytical challenge.

This guide provides a definitive technical framework for identifying pteridine amine groups using Infrared (IR) Spectroscopy. Unlike standard textbook definitions, we focus on the electronic coupling between the amine lone pair and the electron-deficient pteridine ring, which shifts characteristic bands and creates unique spectral fingerprints.

Theoretical Framework: The Pteridine-Amine Interaction

Electronic Context

The pteridine nucleus is a fused pyrimido[4,5-b]pyrazine system. It is highly electron-deficient. When an amine group (

Spectroscopic Consequences:

-

Bond Order Shift: The

bond acquires partial double-bond character. This increases its force constant, shifting the - Acidification: The protons on the amine become more acidic and prone to strong hydrogen bonding, often resulting in broader, downshifted stretching bands compared to aliphatic amines.

-

Coupling Modes: The

scissoring vibration (bending) couples strongly with the ring skeletal vibrations, creating a diagnostic doublet or triplet in the

Characteristic IR Bands: Pteridine Amines

The following table synthesizes experimental data for pteridine amines, distinguishing them from generic assignments.

Table 1: Diagnostic IR Bands for Pteridine Amine Groups

| Vibrational Mode | Wavenumber Region ( | Intensity | Diagnostic Features & Causality |

| Medium | Higher frequency than purines due to electron-withdrawing ring effect. Sharp in dilute solution; broad in solid state. | ||

| Medium | Often appears as a shoulder on the asymmetric band. | ||

| Strong | Key Identifier. Shifted lower than simple amines ( | ||

| Strong | High wavenumber indicates partial double bond character ( | ||

| Pteridine Ring Breathing | Medium | Skeletal vibration of the fused pyrazine-pyrimidine system. Distinct from the pyridine breathing mode ( | |

| Broad/Med | Out-of-plane deformation. Highly sensitive to hydrogen bonding environment. |

Critical Insight: In solid-phase samples (KBr pellet), the Region

is often obscured by broador hydrogen bonding networks. The Scissoring/Ring region ( ) is the most reliable fingerprint for confirmation.

Comparative Analysis: Pteridines vs. Alternatives[1]

Distinguishing pteridines from purines (e.g., Adenine, Guanine) and simple Pyrimidines is vital in nucleoside analog development.

Table 2: Comparative Spectral Signatures

| Feature | Pteridine Amine | Purine Amine (e.g., Adenine) | Pyrimidine Amine (e.g., Cytosine) |

| Ring System | Fused Pyrimidine + Pyrazine | Fused Pyrimidine + Imidazole | Single Pyrimidine Ring |

| Ring Skeletal Modes | Complex multiplet | Characteristic Imidazole ring modes | Simpler doublet |

| Aromatic | Imidazole | Alkene-like | |

| Fingerprint Region | Less congested |

Experimental Protocol: Self-Validating Assignment

To ensure scientific integrity, a simple "point-and-shoot" IR spectrum is insufficient due to band overlap. The following protocol uses Deuterium Exchange (

Reagents & Equipment

-

Sample:

Pteridine derivative (dry powder). -

Solvent: Spectroscopic grade Methanol (MeOH) and Deuterium Oxide (

, -

Equipment: FTIR Spectrometer (ATR accessory preferred for ease; KBr for resolution).

Step-by-Step Workflow

-

Baseline Acquisition (Spectrum A):

-

Place solid sample on ATR crystal.

-

Acquire spectrum (32 scans,

resolution). -

Target: Identify candidate bands at

(Stretch) and

-

-

Deuteration (Spectrum B):

-

Dissolve

sample in -

Allow to sit for 10 minutes (facilitates

exchange on labile amines). -

Evaporate solvent under

flow or measure liquid film directly.

-

-

Validation Logic:

-

Stretch (

-

Scissoring (

-

Ring Modes (

): Will remain largely unchanged (or shift slightly -

Result: If the

band vanishes but the

-

Stretch (

Logic Visualization: Assignment Workflow

The following diagram illustrates the decision-making process for assigning Pteridine Amine bands.

Figure 1: Logic flow for differentiating Pteridine Amine vibrations from Ring modes using Deuterium Exchange validation.

References

-

NIST Chemistry WebBook. Folic Acid IR Spectrum (Coblentz No. 05025). National Institute of Standards and Technology.[1] [Link]

-

Sundaraganesan, N., et al. (2007).[2] Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods.[2][3] Spectrochimica Acta Part A. [Link][2]

-

TSI Journals. Spectroscopic Investigations of 2-Aminopyridine. (Comparative data for pyridine ring amine scissoring). [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy Absorption Table & Heterocyclic Amines.[Link]

-

ResearchGate. Comparison of the fingerprint region of FTIR spectrum (Purine vs Pteridine).[Link]

Sources

The Pteridine Paradox: A Definitive Guide to Purity Validation via Elemental Analysis

Executive Summary: The "Refractory" Challenge